2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile
Beschreibung
This compound belongs to a class of benzothiazole derivatives characterized by a propenenitrile backbone functionalized with sulfanyl and aryl amino groups. Its structure includes:
- 1,3-Benzothiazole core: A bicyclic heteroaromatic system known for enhancing bioactivity in pharmaceuticals and agrochemicals .
- 2-Methylphenylamino substituent: An ortho-methyl-substituted aniline group, which may influence steric and electronic properties.
Eigenschaften
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2-methylphenyl)ethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S2/c1-11-6-2-3-7-13(11)19-16(21)12(10-18)17-20-14-8-4-5-9-15(14)22-17/h2-9,20H,1H3,(H,19,21)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOONJSNYLDLZRY-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)C(=C2NC3=CC=CC=C3S2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Amino Group Introduction:
Sulfanyl Group Addition: The sulfanyl group is introduced via thiolation reactions, often using thiol reagents under basic conditions.
Final Coupling: The final step involves coupling the benzothiazole derivative with the amino and sulfanyl groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases (e.g., sodium hydride) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: The compound is explored for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzothiazole ring is known to interact with biological targets through π-π stacking and hydrogen bonding, while the amino and sulfanyl groups can form additional interactions with proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Amino Group
2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile (CAS 379255-67-1)
- Structural Difference : The aryl group is 3,4-dimethylphenyl instead of 2-methylphenyl.
- Impact :
- Increased steric bulk may reduce binding affinity to certain targets.
- Electron-donating methyl groups at the 3- and 4-positions could alter electronic distribution compared to the ortho-methyl substitution in the target compound.
- Molecular Weight : 337.47 g/mol .
2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
- Structural Difference : Replacement of benzothiazole with benzodiazole and substitution of 2-methylphenyl with 3-(trifluoromethyl)phenyl.
- Trifluoromethyl group: Strong electron-withdrawing effects enhance electrophilicity, which may improve interactions with hydrophobic enzyme pockets .
Backbone and Functional Group Modifications
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide
- Structural Difference : Acetohydrazide backbone with a bromo-allylidene group instead of propenenitrile.
- Impact :
Microwave-Synthesized 2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitriles ()
- Structural Difference: Aryl groups (e.g., 4-chlorophenyl, 4-nitrophenyl) replace the 2-methylphenylamino-sulfanyl group.
- Impact :
Biologische Aktivität
2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound's structure features a benzothiazole moiety, which is known for its biological activity. The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzothiazole ring from o-aminothiophenol. Subsequent steps include nucleophilic substitution to introduce the 2-methylphenyl group and the addition of sulfanyl and nitrile groups through thiolation and cyanation reactions.
Antitumor Activity
Recent studies have demonstrated that compounds related to benzothiazole exhibit significant antitumor properties. For instance, derivatives with similar structures have been tested against various cancer cell lines such as A549 (lung cancer), HCC827, and NCI-H358. These studies utilized MTS cytotoxicity assays and BrdU proliferation assays to evaluate cell viability and proliferation.
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| 5 | A549 | 6.26 ± 0.33 | 2D |
| 6 | HCC827 | 20.46 ± 8.63 | 3D |
| 8 | NCI-H358 | 16.00 ± 9.38 | 3D |
Findings : Compounds with a benzothiazole nucleus showed higher activity compared to benzimidazole derivatives, indicating a promising avenue for developing new antitumor agents .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against various pathogens using broth microdilution methods. Notably, compounds showed activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 μg/mL |
| Escherichia coli | < 20 μg/mL |
: The presence of the benzothiazole moiety enhances the binding affinity to bacterial DNA, leading to effective inhibition of bacterial growth .
The proposed mechanisms for the biological activity of this compound include:
- DNA Intercalation : Similar compounds have been shown to intercalate into double-stranded DNA, inhibiting DNA-dependent enzymes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Binding Interactions : The structural features allow for strong interactions with biological targets, enhancing specificity and efficacy.
Case Studies
A notable study evaluated the effects of related benzothiazole derivatives on Kv1.3 channels, revealing potent inhibitory activity comparable to established inhibitors . This highlights the potential for further exploration in therapeutic applications beyond oncology.
Q & A
Basic: What are the recommended synthetic strategies for preparing 2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile?
While no direct synthesis for this compound is reported, analogous benzothiazole derivatives are synthesized via multi-step organic reactions. A plausible route involves:
- Step 1: Condensation of a benzothiazole-2-carbonitrile derivative with 2-methylphenyl isothiocyanate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group.
- Step 2: Coupling with a prop-2-enenitrile intermediate via nucleophilic substitution, optimized at 60–80°C in polar aprotic solvents (e.g., DMSO or acetonitrile).
- Critical factors: Temperature control and solvent selection to prevent side reactions like oxidation of the sulfanyl group. Purity is monitored via TLC and HPLC .
Basic: What analytical techniques are most effective for structural characterization of this compound?
Key methods include:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the E/Z configuration of the propenenitrile moiety and substitution patterns on the benzothiazole and phenyl rings.
- X-ray Crystallography: Resolves stereochemical ambiguities and planar π-conjugation in the benzothiazole system.
- Mass Spectrometry (HRMS): Validates molecular weight (291.37 g/mol) and fragmentation patterns .
Basic: How can researchers assess the purity of this compound during synthesis?
- HPLC with UV detection (C18 column, acetonitrile/water mobile phase) is standard for quantifying impurities.
- Melting Point Analysis: Sharp melting points (if crystalline) indicate purity.
- Elemental Analysis: Confirms stoichiometric ratios of C, H, N, and S .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological potential?
- Substituent Variation: Modify the 2-methylphenyl or benzothiazole groups to test effects on bioactivity (e.g., replace methyl with methoxy or halogens).
- Comparative Assays: Screen analogs against targets like kinases or microbial enzymes, using IC₅₀ or MIC values.
- In Silico Docking: Use software (e.g., AutoDock Vina) to predict interactions with receptors like EGFR or COX-2, guided by the compound’s planar aromatic system .
Advanced: What computational approaches predict its interaction with biological targets?
- Molecular Dynamics (MD) Simulations: Analyze stability of ligand-target complexes in aqueous environments.
- Pharmacophore Modeling: Identify critical functional groups (e.g., sulfanyl, nitrile) for binding affinity.
- ADMET Prediction: Tools like SwissADME assess solubility, bioavailability, and toxicity risks .
Advanced: How should contradictory bioactivity data from analogs be resolved?
- Case Example: If analog A shows antimicrobial activity but analog B (with similar structure) does not:
- Re-evaluate Assay Conditions: Check solvent effects (DMSO vs. aqueous buffers) on compound stability.
- Dose-Response Curves: Confirm activity is concentration-dependent.
- Metabolite Screening: Degradation products (e.g., via LC-MS) may explain discrepancies .
Advanced: What strategies optimize HPLC conditions for purity analysis?
- Mobile Phase Optimization: Adjust acetonitrile:water ratios (e.g., 70:30 to 90:10) to improve peak resolution.
- Column Temperature: Elevate to 40°C to reduce retention time variability.
- Detection Wavelength: Use UV λmax near 254 nm (benzothiazole absorption) for sensitivity .
Research Gaps: What unexplored areas warrant further investigation?
- Synthetic Challenges: Improve yield of the sulfanylprop-2-enenitrile moiety, which is prone to oxidation.
- Biological Screening: No data exists on its antiproliferative, antimicrobial, or anti-inflammatory activity.
- Material Science Applications: Explore optoelectronic properties due to extended conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
